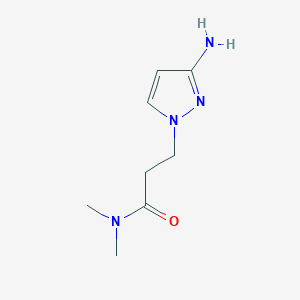

3-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide

描述

Chemical Identity and Structural Characteristics

This compound represents a sophisticated example of pyrazole derivative chemistry, characterized by its unique structural features that combine a pyrazole heterocycle with an amide functional group. The compound possesses the molecular formula C8H14N4O and exhibits a molecular weight of 182.22 grams per mole, as documented in chemical databases. The Chemical Abstracts Service has assigned this compound the registry number 1184792-82-2, providing it with a unique chemical identifier for research and commercial purposes.

The structural architecture of this compound incorporates several key molecular features that define its chemical behavior and potential applications. The core pyrazole ring system contains two nitrogen atoms positioned adjacent to each other within a five-membered ring structure, consistent with the fundamental pyrazole framework. The amino group at the 3-position of the pyrazole ring provides additional functionality, while the N,N-dimethylpropanamide chain extends from the nitrogen atom at position 1 of the pyrazole ring. This particular arrangement creates a compound with multiple sites for potential chemical interactions and modifications.

The International Union of Pure and Applied Chemistry nomenclature for this compound is 3-(3-aminopyrazol-1-yl)-N,N-dimethylpropanamide, which systematically describes the structural components and their connections. The compound's Simplified Molecular Input Line Entry System representation is CN(C(=O)CCn1ccc(n1)N)C, providing a standardized method for representing its molecular structure in computational chemistry applications. Additionally, the compound has been assigned the molecular descriptor MFCD12813300, which serves as an additional identifier within chemical databases.

Chemical suppliers and research institutions have characterized this compound with specific purity levels, typically ranging around 95 percent, indicating its availability for research applications. The compound exhibits typical amide characteristics, including the presence of a carbonyl group connected to a nitrogen atom, which influences its chemical reactivity and physical properties. The presence of multiple nitrogen atoms throughout the molecule, including those in the pyrazole ring, the amino substituent, and the dimethylamide group, contributes to its potential for hydrogen bonding and coordination chemistry applications.

Table 1: Fundamental Chemical Properties of this compound

The molecular architecture demonstrates the successful integration of pyrazole chemistry with amide functionality, creating a compound that bridges traditional heterocyclic chemistry with modern synthetic organic chemistry approaches. The strategic placement of the amino group on the pyrazole ring enhances the compound's potential for further chemical modifications, while the N,N-dimethylamide moiety provides stability and specific reactivity patterns characteristic of tertiary amides.

Historical Context of Pyrazole-Based Compound Development

The development of pyrazole-based compounds, including derivatives such as this compound, traces its origins to the foundational work conducted in the late nineteenth century by pioneering organic chemists. The term pyrazole was first coined by German chemist Ludwig Knorr in 1883, marking the beginning of systematic research into this important class of heterocyclic compounds. Knorr's contribution was particularly significant as he was the first scientist to discover the antipyretic properties of pyrazole derivatives in human subjects, establishing the foundation for future medicinal chemistry applications of these compounds.

The synthetic methodology for pyrazole compounds received further advancement through the work of German chemist Hans von Pechmann, who developed a classical synthetic approach in 1898. Pechmann's method involved the reaction of acetylene with diazomethane to produce pyrazole, providing one of the earliest reliable synthetic routes to this heterocyclic system. This breakthrough established the fundamental chemical principles that would later be applied to the synthesis of more complex pyrazole derivatives, including compounds with amino and amide functionalities.

A significant milestone in pyrazole chemistry occurred in 1954 when Japanese researchers Kosuge and Okeda made a groundbreaking discovery that challenged the prevailing scientific understanding of natural product chemistry. Prior to their work, the scientific community believed that pyrazole compounds could not be obtained from natural sources. However, these researchers successfully isolated 3-n-nonylpyrazole from Houttuynia Cordata, a plant belonging to the Piperaceae family found in tropical Asia. This compound demonstrated antimicrobial activity, establishing the first documented connection between naturally occurring pyrazoles and biological activity. The same research team also isolated levo-β-(1-pyrazolyl) alanine, an amino acid derivative, from watermelon seeds, further expanding the understanding of pyrazole occurrence in nature.

The synthetic approaches to pyrazole derivatives have evolved significantly since these early discoveries, with modern chemistry providing multiple pathways for their preparation. Contemporary synthetic methodologies typically employ three primary strategies: the reaction of 1,3-diketones with hydrazines, 1,3-dipolar cycloaddition reactions involving diazo compounds with alkynes, and the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. These synthetic approaches have been refined and expanded to accommodate the preparation of increasingly complex derivatives, including those incorporating amino and amide functionalities.

The cyclocondensation approach using hydrazine derivatives with 1,3-difunctional systems has proven particularly valuable for the synthesis of substituted pyrazoles. This methodology involves the reaction of compounds such as 1,3-diketones, α,β-unsaturated carbonyl compounds, and β-enaminones with hydrazine derivatives under controlled conditions. The versatility of this approach has enabled chemists to prepare a wide range of pyrazole derivatives with diverse substitution patterns, including amino-substituted variants that serve as precursors to more complex molecules.

Recent advances in pyrazole synthesis have incorporated modern catalytic approaches and multicomponent reaction strategies. Gold-catalyzed tandem aminofluorination reactions have been developed to access fluoropyrazoles using alkyne substrates and electrophilic fluorine sources such as Selectfluor. Additionally, copper-catalyzed processes have been employed for the synthesis of trifluoromethylated pyrazole derivatives, with researchers achieving yields exceeding 99 percent under optimized conditions using neocuproine as a ligand.

Table 2: Historical Milestones in Pyrazole Chemistry Development

The historical development of pyrazole chemistry demonstrates a progression from fundamental discovery to sophisticated synthetic methodologies. The early recognition of pyrazole's unique properties, combined with advances in synthetic organic chemistry, has created the foundation for developing specialized derivatives such as this compound. The incorporation of amino and amide functionalities represents a natural evolution of pyrazole chemistry, building upon the established synthetic principles while introducing new structural features that expand the potential applications of these heterocyclic compounds.

The contemporary synthesis of pyrazole derivatives often involves sophisticated reaction conditions and catalyst systems that were unavailable to early researchers. Modern approaches to preparing amino-substituted pyrazoles typically involve either direct introduction of amino groups during ring formation or subsequent functionalization of pre-formed pyrazole rings. The development of N,N-dimethylamide derivatives represents an additional layer of synthetic complexity, requiring careful consideration of reaction conditions to preserve both the pyrazole ring integrity and the amide functionality.

属性

IUPAC Name |

3-(3-aminopyrazol-1-yl)-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-11(2)8(13)4-6-12-5-3-7(9)10-12/h3,5H,4,6H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDGAQWUHZZHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCN1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

-

- 3-amino-1H-pyrazole or derivatives thereof

- N,N-dimethylpropanamide or its reactive derivatives such as acid chlorides or activated esters

Key Reaction:

The pyrazole nitrogen (N1) acts as a nucleophile attacking an activated carboxylic acid derivative (e.g., acid chloride) of N,N-dimethylpropanamide to form the amide bond.-

- Solvents: Dimethylformamide (DMF), methylene chloride (DCM), or other polar aprotic solvents

- Bases: Cesium carbonate (Cs2CO3) or other inorganic bases to deprotonate the pyrazole nitrogen and facilitate nucleophilic attack

- Temperature: Moderate heating (e.g., 40–100 °C), sometimes under microwave irradiation to accelerate reaction kinetics

- Catalysts: Occasionally catalysts or additives such as DMF as a catalyst for acid chloride formation

Detailed Synthetic Procedure Example

A representative synthesis reported for a closely related pyrazole amide involves the following steps:

| Step | Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Formation of pyrazole-substituted propanoic acid | 3-bromo-2,2-dimethylpropanoic acid, 5-methyl-4-nitro-1H-pyrazole, Cs2CO3, DMF, microwave heating at 100 °C for 1 h | 42 (mixture of isomers) |

| 2 | Conversion to acid chloride | Oxalyl chloride, DMF catalyst, DCM, room temperature, 2 h | Not specified |

| 3 | Amidation with ammonium hydroxide | Ammonium hydroxide, room temperature, 20 min | 60 (mixture of isomers) |

| 4 | Reduction of nitro group to amino | 10% Pd-C catalyst, hydrogen atmosphere, methanol, 40 °C, 2 h | 87 (mixture of isomers) |

This sequence highlights the use of halogenated carboxylic acid derivatives and nitro group reduction to yield amino-substituted pyrazole amides.

Purification and Characterization

- Purification Techniques:

- Flash chromatography using silica gel cartridges with gradient elution

- Preparative High-Performance Liquid Chromatography (HPLC) on C18 reverse-phase columns with water-acetonitrile or water-methanol gradients, sometimes containing modifiers like formic acid or ammonium bicarbonate to improve peak shape and separation

- Analytical Characterization:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) for structural confirmation, using tetramethylsilane as reference

- Mass Spectrometry (MS), including low-resolution electrospray ionization (ESI) MS for molecular weight confirmation

- Purity assessment by HPLC with UV detection at 210 and 254 nm and charged aerosol detection (CAD) to ensure >95% chemical purity

These methods ensure the isolation of the target compound in high purity suitable for research applications.

Comparative Analysis of Preparation Methods

| Aspect | Method Using Acid Chloride Intermediate | Direct Amidation Using Activated Esters | Nucleophilic Substitution on Haloalkyl Precursors |

|---|---|---|---|

| Starting Materials | Carboxylic acid converted to acid chloride (e.g., oxalyl chloride) | Activated esters such as NHS esters | Haloalkyl derivatives (e.g., bromo-propanoic acid derivatives) |

| Reaction Conditions | Room temperature to mild heating, inert atmosphere | Mild heating, solvent-dependent | Microwave irradiation or thermal heating |

| Catalysts/Additives | DMF as catalyst for acid chloride formation | Coupling agents (e.g., EDC, DCC) | Bases like Cs2CO3 |

| Purification | Chromatography and HPLC | Chromatography and HPLC | Chromatography and HPLC |

| Advantages | High reactivity, good yields | Mild conditions, less side reactions | Rapid reaction rates with microwave |

| Disadvantages | Acid chlorides can be moisture sensitive | Coupling agents can be expensive | Potential for side reactions |

The acid chloride route is often preferred for its efficiency and yield, but alternative methods may be chosen based on available reagents and scale.

Research Findings and Optimization

- Microwave-assisted synthesis has been shown to reduce reaction times significantly while maintaining or improving yields.

- Use of bases like cesium carbonate enhances nucleophilicity of the pyrazole nitrogen, facilitating substitution reactions.

- Careful control of reaction temperature and time is critical to minimize by-products and isomer formation, especially when nitro groups are involved before reduction.

- Reduction of nitro to amino groups is efficiently achieved using palladium on carbon (Pd-C) under hydrogen atmosphere, with high selectivity and yield.

- Purification by preparative HPLC ensures removal of closely related isomers and impurities, critical for biological research applications.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Solvent | DMF, DCM, Methanol | Polar aprotic solvents preferred |

| Base | Cs2CO3 | Enhances nucleophilicity |

| Temperature | 40–100 °C | Microwave heating accelerates reactions |

| Catalyst | DMF (for acid chloride formation), Pd-C (for reduction) | Catalysts improve efficiency |

| Reaction Time | 1–2 hours (varies by step) | Microwave can reduce time |

| Purification | Flash chromatography, preparative HPLC | Ensures >95% purity |

| Analytical Techniques | NMR, MS, HPLC-UV, CAD | Structural and purity confirmation |

化学反应分析

Types of Reactions: 3-(3-Amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amines or amides.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Amines or amides.

Substitution: Substituted pyrazoles with various functional groups.

科学研究应用

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules, particularly those containing pyrazole moieties. It can facilitate the development of novel compounds with potential biological activities.

Biology

- Enzyme Inhibition Studies : Research indicates that 3-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide can act as an inhibitor for specific enzymes, making it valuable in biochemical research aimed at understanding enzyme functions and interactions.

- Proteomics Applications : The compound is utilized in proteomics to study protein interactions and functions, contributing to insights into cellular mechanisms and disease states.

Medicine

- Therapeutic Potential : Investigations are ongoing into the compound's potential as a therapeutic agent. Its structural features suggest it could be developed into drugs targeting specific diseases, including cancer and viral infections.

Inhibition Studies

Research has demonstrated that this compound can inhibit certain enzyme activities, which could have implications for drug development targeting metabolic pathways involved in disease processes.

Proteomic Applications

In proteomics studies, this compound has been used as a biochemical probe to elucidate protein interactions, aiding in the understanding of cellular processes related to diseases such as cancer.

作用机制

The mechanism by which 3-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in kinase inhibition, the compound may bind to the active site of the kinase enzyme, preventing its activity and thereby affecting cellular signaling pathways.

相似化合物的比较

Structural Analogs and Their Key Features

The following table summarizes structural analogs, highlighting differences in heterocyclic cores, substituents, and functional groups:

Key Observations:

- Benzotriazole derivatives form π-dimers in crystal structures, whereas pyrazole analogs may prioritize hydrogen-bonded networks .

- Substituent Positioning: The 3-amino pyrazole isomer (target compound) contrasts with the 2-linked pyrazole analog (), which was discontinued, possibly due to synthetic challenges or instability.

- Functional Group Variations: The pyridone analog () introduces a ketone group, altering electronic properties and reducing basicity compared to amino-substituted pyrazoles.

Physicochemical and Spectral Properties

Table: Comparative Physicochemical Data

*Predicted based on analogous compounds .

Key Observations:

- pKa and Solubility : The target compound’s predicted pKa (~4.0) aligns with other dimethylpropanamides, suggesting moderate acidity at the amide proton. This contrasts with the pyridone analog, where the ketone may lower acidity.

- Spectral Signatures : The benzotriazole analog’s distinct 13C NMR signals for NMe2 (δ 33.2/35.5) and carbonyl (δ 169.5) provide a benchmark for identifying similar tertiary amides .

生物活性

3-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by a pyrazole ring with an amino group and a dimethylpropanamide side chain. The molecular formula is , and its CAS number is 1184792-82-2 .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that it may inhibit certain cancer cell lines.

- Antimicrobial Activity : Potential effectiveness against various pathogens has been noted.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Anticancer Activity

One of the significant areas of research is the compound's anticancer properties. A study demonstrated that derivatives of pyrazole compounds could inhibit cancer cell proliferation by targeting specific signaling pathways. In vitro assays showed that this compound had cytotoxic effects on human breast cancer cell lines (MCF7) with an IC50 value indicating moderate potency .

Case Study: Inhibition of Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 25 | Induction of apoptosis via caspase activation |

| HeLa | 30 | Inhibition of cell cycle progression |

| A549 | 35 | Modulation of PI3K/AKT signaling pathway |

Antimicrobial Activity

The compound has also shown promise in antimicrobial research. In vitro studies revealed that it could inhibit the growth of certain bacteria and fungi, suggesting a potential role in treating infectious diseases. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Antimicrobial Efficacy Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| E. coli | 50 µg/mL | Cell wall synthesis inhibition |

| S. aureus | 30 µg/mL | Protein synthesis inhibition |

| Candida albicans | 20 µg/mL | Ergosterol biosynthesis inhibition |

Enzyme Inhibition Studies

Research has indicated that this compound may act as an inhibitor for enzymes such as tryptophan 2,3-dioxygenase (TDO). This enzyme plays a crucial role in the catabolism of tryptophan, which is linked to immune response modulation and cancer progression.

Enzyme Inhibition Results

| Enzyme | IC50 (µM) | Effect on Pathway |

|---|---|---|

| Tryptophan 2,3-dioxygenase | 15 | Decreased kynurenine production |

| Dipeptidyl peptidase IV | 20 | Enhanced insulin sensitivity |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves coupling pyrazole derivatives with propanamide precursors. For example, pyrazole-amine intermediates can react with acrylamide derivatives under controlled conditions (e.g., DMF as solvent, sodium hydroxide as base, and heating to 373 K). Reaction time, temperature, and stoichiometry must be optimized to avoid side reactions like over-alkylation or hydrolysis .

- Key Data : A similar compound, 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide, was synthesized with a 64.7% yield using acrylamide and 3-(2-pyridyl)pyrazole under optimized conditions .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodology : Use a combination of:

- NMR spectroscopy : and NMR to verify substituent positions and confirm the absence of impurities (e.g., aromatic protons in pyrazole at δ ~6.7–8.6 ppm) .

- X-ray crystallography : For solid-state structural confirmation, as demonstrated for related pyrazole-propanamide derivatives .

- Elemental analysis : To validate empirical formulas (e.g., CHNO) .

Q. What are the stability profiles of this compound under varying storage conditions (e.g., temperature, solvent)?

- Methodology : Conduct accelerated stability studies using HPLC or LCMS to monitor degradation products. For example, pyrazole-containing compounds are prone to oxidation; thus, storage under inert atmospheres (N) at –20°C is recommended .

Advanced Research Questions

Q. How does the electronic structure of the pyrazole ring influence the compound’s reactivity in biological or catalytic systems?

- Methodology : Computational studies (e.g., DFT calculations) can map electron density distributions and predict nucleophilic/electrophilic sites. For instance, the amino group at position 3 of the pyrazole may enhance hydrogen-bonding interactions with biological targets .

- Experimental Validation : Compare activity with analogs lacking the 3-amino group to isolate electronic effects .

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Dose-response profiling : Test the compound across multiple concentrations to identify non-linear effects.

- Orthogonal assays : Use both enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays to confirm target engagement .

- Metabolic stability tests : Evaluate if discrepancies arise from compound degradation in specific assay media .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, membrane permeability) be improved for in vivo studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。